molecular formula C10H13NO3 B1321167 2-Ethoxy-3-methoxybenzaldehyde oxime CAS No. 80364-99-4

2-Ethoxy-3-methoxybenzaldehyde oxime

Cat. No. B1321167
CAS RN: 80364-99-4
M. Wt: 195.21 g/mol
InChI Key: FXUOZUMZNHTMTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including intraperitoneal injections of oxime derivatives in animals , reactions with hexachlorocyclotriphosphazene , and O-alkylation followed by Vilsmeier-Hack reactions . For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol demonstrates the potential for creating complex molecules from simpler benzaldehyde derivatives .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using techniques such as X-ray crystallography, which revealed the crystal structure of a related compound . The Density Functional Theory (DFT) approach has been used to investigate the ground state and natural bond analysis of Ni(II) and Mo(VI) complexes of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone .

Chemical Reactions Analysis

The reactivity of these compounds has been explored through various chemical reactions. For example, the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine leads to the formation of 8-methoxy-3-acetylcoumarin . The stereoselectivity of aldol reactions with 3-nitro-2-methoxybenzaldehydes has been shown to be affected by the amine used as a base .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectroscopic methods, including FT-IR, UV-Vis, 1H NMR, and elemental analysis . The intramolecular hydrogen bonding in 2-Ethoxy-6-[(methylimino)methyl]phenol, a structurally related compound, suggests the potential for similar interactions in 2-Ethoxy-3-methoxybenzaldehyde oxime . The crystal structures and Hirshfeld surface analyses of methoxybenzaldehyde oxime derivatives provide insights into their conformations and hydrogen-bonding patterns .

Scientific Research Applications

Crystallographic Analysis

  • 2-Ethoxy-3-methoxybenzaldehyde oxime derivatives have been studied for their crystal structures and hydrogen-bonding patterns. Different conformations such as s-cis and s-trans arrangements are observed in these compounds. The study of these structures provides insights into their molecular interactions and stability (Gomes et al., 2018).

Chemical Reaction Dynamics

  • Research has explored the rate and equilibrium constants for the hydrolysis and isomerization of oximes of methoxybenzaldehyde. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds in various reactions (O'ferrall & O'Brien, 2004).

Catalysis

  • The compound has been utilized in developing catalysts. For instance, a study on the encapsulation of a molybdenum(VI) complex with a related ligand in zeolite Y demonstrated its efficiency as a reusable catalyst for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).

Radiosynthesis and Biodistribution

  • In the field of biomedical imaging, derivatives of this compound have been used in the radiosynthesis of PET imaging agents. These agents are studied for their biodistribution and pharmacokinetics, which are crucial in non-invasive medical diagnostics (Glaser et al., 2008).

Vibrational Dynamics

  • The vibrational dynamics of derivatives of this compound have been investigated using INS spectroscopy and DFT calculations. Such studies help understand the molecular behavior and interactions of these compounds (Ribeiro-Claro et al., 2021).

Antimicrobial and Anti-proliferative Effects

Spectroscopic Studies

  • Spectroscopic techniques have been applied to study the structure and properties of derivatives of this compound, contributing to a deeper understanding of its chemical behavior and potential applications (Özay et al., 2013).

Synthesis and Bioactivities

  • Novel oxime ether derivatives of this compound have been synthesized and evaluated for their biological activities, such as larvicidal and fungicidal effects. These studies are significant for developing new bioactive compounds (Zhang et al., 2013).

properties

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10-8(7-11-12)5-4-6-9(10)13-2/h4-7,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUOZUMZNHTMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610164
Record name N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80364-99-4
Record name N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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